molecular formula C9H11FO B1441596 2-(3-Fluoro-5-methylphenyl)ethan-1-ol CAS No. 1000534-18-8

2-(3-Fluoro-5-methylphenyl)ethan-1-ol

Cat. No. B1441596
CAS RN: 1000534-18-8
M. Wt: 154.18 g/mol
InChI Key: OTILJLHCRMORIH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H11FO . It has a molecular weight of 154.18 g/mol . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(2-fluoro-5-methylphenyl)ethanol . The InChI code is 1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3 .


Physical And Chemical Properties Analysis

The compound is in liquid form . It should be stored at 2-8°C in a refrigerator .

Scientific Research Applications

Asymmetric Synthesis

2-(3-Fluoro-5-methylphenyl)ethan-1-ol: can play a crucial role in asymmetric synthesis. The compound’s structure allows it to participate in π-stacking interactions, which are essential for controlling selectivity in chemical reactions. These interactions can influence chemo-, regio-, and stereoselectivities, making this compound valuable in the synthesis of chiral molecules .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-fluoro-5-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTILJLHCRMORIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695197
Record name 2-(3-Fluoro-5-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-5-methylphenyl)ethan-1-ol

CAS RN

1000534-18-8
Record name 2-(3-Fluoro-5-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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